molecular formula C36H45N3O7S2 B12322751 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid

2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid

Cat. No.: B12322751
M. Wt: 695.9 g/mol
InChI Key: XFLQIRAKKLNXRQ-UHFFFAOYSA-N
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Description

2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid is a complex organic compound that features a benzothiazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid can be approached through a multi-step synthetic route

    Formation of Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a substituted aniline and a thioamide. The reaction typically requires a strong acid catalyst and elevated temperatures.

    Introduction of Functional Groups: The subsequent steps involve the introduction of the dibutyl, methylsulfanyl, and phenyl groups through nucleophilic substitution reactions. These reactions may require specific reagents such as alkyl halides and thiols.

    Final Acetylation and Amination: The final steps involve acetylation and amination reactions to introduce the acetyl and amino groups. These reactions can be carried out using acetic anhydride and ammonia or amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alkyl halides, thiols

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Substituted amines

Scientific Research Applications

Chemistry

In chemistry, 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest that it could act as an inhibitor or modulator of specific enzymes or receptors.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. The benzothiazepine core is a common motif in many pharmacologically active compounds, suggesting that this compound could have potential as a drug candidate.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure and reactivity make it a valuable compound for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diltiazem: A benzothiazepine derivative used as a calcium channel blocker in the treatment of hypertension and angina.

    Clentiazem: Another benzothiazepine derivative with similar pharmacological properties to diltiazem.

Uniqueness

2-[[2-[[2-[(3,3-Dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1lambda6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid is unique due to its specific combination of functional groups and structural features. The presence of the dibutyl and methylsulfanyl groups, along with the acetyl and amino groups, distinguishes it from other benzothiazepine derivatives and may confer unique chemical and biological properties.

Properties

IUPAC Name

2-[[2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H45N3O7S2/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLQIRAKKLNXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H45N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

695.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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